![molecular formula C12H15N3O4 B145947 4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanon CAS No. 127686-49-1](/img/structure/B145947.png)

4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanon

Übersicht

Beschreibung

Synthesis Analysis

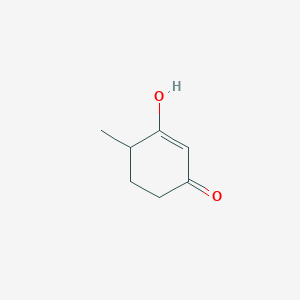

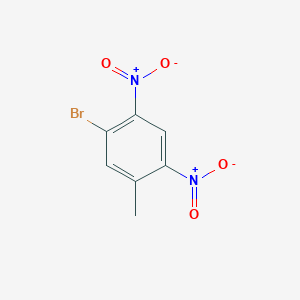

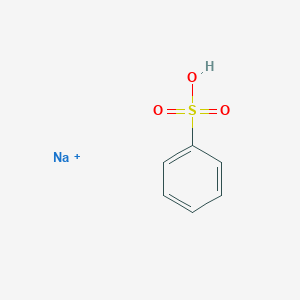

The synthesis of high specific activity tritium-labeled 4-(acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone is reported . This compound was prepared by tritiation of 4-(acetoxymethylnitrosamino)-1-[3-(5-bromo)-pyridyl]-1-butanone (5-BrNNKOAc) in the presence of 10% Pd/C catalyst, yielding a product with a specific activity of 11.9 Ci/mmol .Molecular Structure Analysis

The physico-chemical properties of NNK diazonium ion have been explored to gain insight into its shape, bonding, charge distribution, and ro-vibrational features . This information is essential if the chemical reactivity and physical properties of this important intermediate are to be understood .Chemical Reactions Analysis

NNK diazonium ion is a well-known alkylating agent . Its enzymatic production, its reaction with DNA, and its role in mutagenesis/carcinogenesis have all received significant experimental study . The species is sufficiently small such that its properties may be probed using sophisticated model chemistries .Physical And Chemical Properties Analysis

The physico-chemical properties of NNK diazonium ion have been explored to gain insight into its shape, bonding, charge distribution, and ro-vibrational features . This information is essential if the chemical reactivity and physical properties of this important intermediate are to be understood .Wissenschaftliche Forschungsanwendungen

Studien zur Karzinogenese

NNKAc wird in der Forschung häufig verwendet, um die Mechanismen der Karzinogenese, insbesondere beim Lungenkrebs, zu verstehen. Es dient als Modellverbindung, um zu untersuchen, wie bestimmte Chemikalien krebsartige Transformationen in Zellen induzieren können. So wurden beispielsweise NNKAc-induzierte ROS und DNA-Schäden in menschlichen Bronchialepithelzellen untersucht, um die Wirksamkeit von Nahrungsflavonoiden wie Genistein und Procyanidin B2 bei der Reduzierung von Karzinogen-induziertem oxidativem Stress und DNA-Schäden zu bewerten .

Antioxidative Abwehrmechanismen

Forschung mit NNKAc konzentriert sich oft auf die Erforschung der antioxidativen Abwehrsysteme des Körpers. Studien haben gezeigt, dass eine Vorinkubation mit bestimmten Antioxidantien NNKAc-induzierte ROS und DNA-Schäden signifikant unterdrücken kann. Dies unterstreicht die potenzielle Rolle von diätetischen und ergänzenden Antioxidantien in der Krebsprävention .

DNA-Schäden und Reparaturwege

NNKAc wird verwendet, um DNA-Schäden in vitro zu induzieren, was es Forschern ermöglicht, die Aktivierung und Wirksamkeit von DNA-Reparaturwegen zu untersuchen. So wurde beispielsweise der ATR/Chk1-Signalweg im Zusammenhang mit NNKAc-induzierten DNA-Schäden untersucht, was Einblicke in die Reaktion von Zellen auf Karzinogen-induzierte Läsionen und deren Reparatur liefert .

Nutraceuticals in der Krankheitsvorbeugung

Die Rolle der Verbindung bei der Induktion von DNA-Schäden macht sie zu einem wertvollen Werkzeug für die Untersuchung der chemopräventiven Eigenschaften von Nutraceuticals. Durch die Modellierung der rauchbedingten Genotoxizität mit NNKAc können Forscher die Fähigkeit verschiedener Verbindungen wie Vitamine und Flavonoide bewerten, DNA-Schäden zu reduzieren und möglicherweise Krebs vorzubeugen .

Metabolische Profilerstellung

NNKAc ist auch in metabolischen Studien wichtig, um zu verstehen, wie Karzinogene im Körper verarbeitet werden. Es wurden Forschungsarbeiten durchgeführt, um den Metabolismus von NNKAc und seinen Metaboliten im Gehirn zu profilieren, was Einblicke in die Verteilung und die metabolischen Eigenschaften von tabakspezifischen N-Nitrosaminen im zentralen Nervensystem liefert .

Immunmodulatorische Wirkungen

Schließlich wird NNKAc verwendet, um die immunmodulatorischen Wirkungen von Tabakkarzinogenen auf respiratorische Epithelzellen zu untersuchen. Diese Forschung hilft, verschiedene Stoffwechselwege zu vergleichen, die an der Reaktion des Körpers auf Karzinogene und deren Auswirkungen auf das Immunsystem beteiligt sind .

Wirkmechanismus

Target of Action

The primary target of 4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone (NNKOAc) is DNA, specifically guanine residues . The compound forms adducts with DNA, which are substrates of O6-alkylguanine-DNA alkyltransferase .

Mode of Action

NNKOAc interacts with its targets through a process called pyridyloxobutylation . This process involves the reaction of NNKOAc with DNA to generate DNA substrates for reaction with AGT .

Biochemical Pathways

NNKOAc is metabolized via two major metabolic activation pathways: α-methylhydroxylation and α-methylenehydroxylation . The α-methylhydroxylation pathway appears to play a significant role in the modulation of alveolar macrophage function .

Pharmacokinetics

The pharmacokinetic properties of NNKOAc involve its distribution and metabolism in the body. In the brain, NNKOAc and its metabolites are well quantified in various regions after peripheral exposure . The average content of one of its metabolites, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), in all brain regions was at least threefold higher than that of NNKOAc, indicating a rapid carbonyl reduction of NNKOAc in the brain .

Result of Action

The action of NNKOAc results in the formation of adducts with DNA, specifically guanine residues . These adducts are substrates of O6-alkylguanine-DNA alkyltransferase . The formation of these adducts can lead to mutations and potentially contribute to carcinogenesis .

Action Environment

The action of NNKOAc can be influenced by environmental factors. For instance, the metabolic activity of NNKOAc in the brain is different from that in the blood . The mean α-hydroxylation ratio in the brain and blood was 0.037 and 0.161, respectively, indicating a difference in metabolic activity of NNKOAc in the central nervous system .

Safety and Hazards

The diazonium ion metabolite of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNKDI) is an International Agency for Research on Cancer (IARC) Group 1 carcinogen . Its unmetabolized form (NNK) is abundantly found in tobacco smoke . NNKDI is an alkylating agent and is known to cause lung adenocarcinoma .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone are largely determined by its interactions with various enzymes, proteins, and other biomolecules. For instance, it can be activated metabolically by cytochrome P450 to DNA-damaging agents that result in the formation of tumors in various organs of several animal models . The compound is also known to interact with DNA bases and phosphate groups, producing pyridyloxobutyl (POB) adducts .

Cellular Effects

4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone has been shown to have significant effects on various types of cells and cellular processes. For example, it can induce DNA damage in human bronchial epithelial cells . It also has the ability to induce oxidative stress, glial cell activation, and neuronal damage in the brain .

Molecular Mechanism

The molecular mechanism of action of 4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone involves its interactions with biomolecules and changes in gene expression. The compound can be activated metabolically by cytochrome P450 to DNA-damaging agents . This activation leads to the formation of DNA adducts, which can result in mutations and ultimately lead to the development of cancer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone can change over time. For instance, the compound has been shown to induce DNA damage in human bronchial epithelial cells . Over time, this damage can accumulate, leading to significant changes in cellular function.

Dosage Effects in Animal Models

The effects of 4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone can vary with different dosages in animal models. For instance, in rats, the compound and its seven metabolites were well quantified in various regions of the brain after peripheral exposure .

Metabolic Pathways

4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone is involved in several metabolic pathways. The compound can be activated metabolically by cytochrome P450 to DNA-damaging agents . This activation leads to the formation of DNA adducts, which can result in mutations and ultimately lead to the development of cancer .

Transport and Distribution

The transport and distribution of 4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone within cells and tissues are complex processes. The compound and its metabolites have been detected in various regions of the rat brain after peripheral exposure .

Subcellular Localization

Given its ability to interact with DNA and induce DNA damage, it is likely that the compound localizes to the nucleus where it can interact with DNA .

Eigenschaften

IUPAC Name |

[nitroso-(4-oxo-4-pyridin-3-ylbutyl)amino]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4/c1-10(16)19-9-15(14-18)7-3-5-12(17)11-4-2-6-13-8-11/h2,4,6,8H,3,5,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOGEOISASKDLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCN(CCCC(=O)C1=CN=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20155627 | |

| Record name | 4-(Acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127686-49-1 | |

| Record name | 4-[(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127686-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127686491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one](/img/structure/B145867.png)

![3-Azabicyclo[3.2.2]nonane](/img/structure/B145870.png)